molecular formula C22H21ClFN3O3S B11273092 ethyl [4-({1-[(2-chloro-4-fluorophenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate

ethyl [4-({1-[(2-chloro-4-fluorophenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate

Cat. No.: B11273092
M. Wt: 461.9 g/mol
InChI Key: CCTBPTRYXXCITC-UHFFFAOYSA-N
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Description

ETHYL 2-[4-({1-[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and muscle relaxant properties

Preparation Methods

The synthesis of ETHYL 2-[4-({1-[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization. One common synthetic route involves the reaction of 2-chloro-4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with 1,5-benzodiazepine-2-thiol under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

ETHYL 2-[4-({1-[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles, such as amines or thiols.

Scientific Research Applications

ETHYL 2-[4-({1-[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of anxiety, epilepsy, and other neurological disorders.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-({1-[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to that of other benzodiazepines, which are known to modulate GABAergic neurotransmission.

Comparison with Similar Compounds

ETHYL 2-[4-({1-[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE can be compared to other benzodiazepines, such as diazepam and lorazepam. While all these compounds share a common benzodiazepine core, they differ in their substituents and pharmacological profiles. For example:

    Diazepam: Known for its long-acting effects and is commonly used to treat anxiety and muscle spasms.

    Lorazepam: Has a shorter duration of action and is often used for its anxiolytic and sedative properties.

Properties

Molecular Formula

C22H21ClFN3O3S

Molecular Weight

461.9 g/mol

IUPAC Name

ethyl 2-[4-[1-(2-chloro-4-fluoroanilino)-1-oxopropan-2-yl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate

InChI

InChI=1S/C22H21ClFN3O3S/c1-3-30-21(28)12-15-11-20(26-19-7-5-4-6-18(19)25-15)31-13(2)22(29)27-17-9-8-14(24)10-16(17)23/h4-11,13,25H,3,12H2,1-2H3,(H,27,29)

InChI Key

CCTBPTRYXXCITC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SC(C)C(=O)NC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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